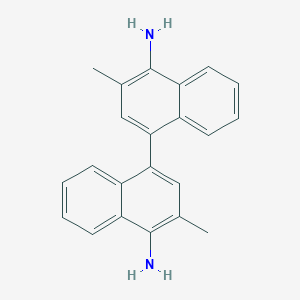

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

Descripción general

Descripción

City Chemical manufactures high purity 3,3-Dimethylnaphthidine, CAS 13138-48-2 in bulk quantity. 3, 3-Dimethylnaphthidine is a polycyclic aromatic hydrocarbon, being one kind of dimethylnaphthidine isomers. It is an effective indicator for metal titration (for example, the titration of aluminum using EDTA method, determination of vanadium). Also, it has been used for the photometric determination of small amount of oxygen as well as chlorine in water. Used in environmental test kits.

Actividad Biológica

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, and biological activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and is characterized by a binaphthalene core with two amino groups at the 4,4' positions and methyl groups at the 3,3' positions. The synthesis typically involves:

- Formation of the Binaphthalene Core : Achieved through palladium-catalyzed cross-coupling reactions.

- Methylation : The introduction of dimethyl groups at the 3,3' positions using methylating agents like methyl iodide.

- Amination : The final step involves nucleophilic substitution to introduce amino groups at the 4,4' positions.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of amino groups capable of donating electrons. Studies on similar compounds indicate that they can scavenge free radicals effectively. This activity is crucial for developing therapeutic agents that combat oxidative stress-related diseases .

The biological activity of this compound may involve interactions with various molecular targets:

- Enzyme Inhibition : The amino groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound might interact with cellular receptors influencing signaling pathways related to inflammation or cancer progression .

Case Studies

- Antimicrobial Study : A comparative study on binaphthalene derivatives showed that modifications at the amino and methyl positions significantly enhanced antibacterial activity against resistant strains of bacteria. The study highlighted that compounds with similar structures to this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against certain bacterial strains .

- Antioxidant Evaluation : In vitro assays demonstrated that related compounds could reduce oxidative stress markers in human cell lines by up to 40%. The mechanism was attributed to the electron-donating ability of the amino groups .

Table 1: Antimicrobial Activity of Binaphthalene Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Related derivative A | 64 | Escherichia coli |

| Related derivative B | 16 | Candida albicans |

Table 2: Antioxidant Activity Comparison

| Compound | % Reduction in ROS | Assay Type |

|---|---|---|

| This compound | 40 | DPPH Scavenging Assay |

| Related derivative A | 30 | ABTS Assay |

| Related derivative B | 25 | FRAP Assay |

Aplicaciones Científicas De Investigación

Applications Overview

DMBN has been utilized in several key areas:

- Asymmetric Catalysis

- Biological Research

- Analytical Chemistry

- Material Science

Asymmetric Catalysis

DMBN is prominently used as a ligand in asymmetric catalysis due to its chirality. This property allows it to influence the stereochemical outcomes of reactions effectively.

Key Transformations

- Enantioselective Hydrogenation : DMBN-based catalysts have been employed for the enantioselective hydrogenation of ketones and imines, demonstrating high selectivity for specific enantiomers.

- C–C Bond Formation : The compound has been utilized in various C–C bond-forming reactions, enhancing yields and selectivity through its chiral environment .

Biological Research

DMBN exhibits notable biological activity owing to its amino functionalities. It interacts with various biological targets, influencing biochemical pathways and cellular processes.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that DMBN can act as a probe for studying enzyme activities and protein interactions. Its ability to form hydrogen bonds enhances its reactivity with molecular targets.

- Fluorescent Probes : DMBN has been utilized as a fluorescent probe for biological imaging, allowing researchers to visualize cellular processes in real-time.

Analytical Chemistry

In analytical chemistry, DMBN is used for separation techniques such as High-Performance Liquid Chromatography (HPLC).

HPLC Applications

- Separation Techniques : DMBN can be analyzed using reverse-phase HPLC methods with acetonitrile-water mixtures. This method is scalable and suitable for isolating impurities in preparative separation .

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water |

| Application | Pharmacokinetics |

Material Science

DMBN's unique structure allows it to be explored in material science applications, particularly in the development of new materials with enhanced electronic properties.

Potential Innovations

- Electronic Devices : Due to its dual naphthalene structure, DMBN may be utilized in organic electronic devices where conjugated systems are essential for efficient charge transport.

Propiedades

IUPAC Name |

4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEGMIZQLGXBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157019 | |

| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-48-2 | |

| Record name | 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,3'-Dimethylnaphthidine acts as a redox indicator in titrations with cerium(IV) sulfate [, ] and chloramine-B []. It displays a sharp, reversible color change at the equivalence point, proving advantageous over other redox indicators. Additionally, it plays a crucial role in the spectrophotometric determination of trace amounts of vanadium(V) [] and oxygen in water [].

A: 3,3'-Dimethylnaphthidine offers a sensitive photometric method for determining small amounts of oxygen in water []. This method relies on the reaction of manganese oxidation products, generated during Winkler's classical method for oxygen determination, with 3,3'-Dimethylnaphthidine in an acidic environment. The oxidized form of 3,3'-Dimethylnaphthidine exhibits an intense red-violet color, allowing for photometric quantification.

ANone: While the provided research doesn't delve into the specific mechanism of color change upon oxidation/reduction, the structure of 3,3'-Dimethylnaphthidine, with its two amine groups linked to the naphthalene rings, likely undergoes electronic rearrangement upon oxidation, leading to a change in its light absorption properties and thus, color.

A: Although specific details are not provided in the given abstracts, research exists on the protolytic reactions of 3,3'-Dimethylnaphthidine []. These reactions likely involve the protonation/deprotonation of the amine groups depending on the pH of the solution, which may influence its redox potential and color changes.

A: 3,3'-Dimethylnaphthidine serves as a diamine monomer in the synthesis of various polymers, including polyimides [, , , ] and polyamides []. The resulting polymers often exhibit desirable properties like solubility, high thermal stability, and in some cases, microporosity, making them suitable for applications such as membrane gas separation.

A: Yes, spectroelectrochemical investigations have been conducted to understand the kinetics and mechanism of both the electro-oxidation of 3,3'-Dimethylnaphthidine [] and the subsequent reactions of its oxidation products [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.